molecular formula C23H31NO B12578240 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- CAS No. 192818-60-3

1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-

Cat. No.: B12578240
CAS No.: 192818-60-3
M. Wt: 337.5 g/mol
InChI Key: YCARMIRVOJCMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- is a complex organic compound with a unique structure that includes an isoindole core

Preparation Methods

The synthesis of 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes.

Comparison with Similar Compounds

Similar compounds include other isoindole derivatives, such as:

    1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-(phenylmethyl): This compound shares a similar core structure but differs in the substituent groups.

    1H-Isoindole-1,3(2H)-dione derivatives:

The uniqueness of 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- lies in its specific substituent groups, which confer distinct chemical and biological properties.

Properties

CAS No.

192818-60-3

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

1,1,3,3-tetramethyl-2-(1-phenylpentoxy)isoindole

InChI

InChI=1S/C23H31NO/c1-6-7-17-21(18-13-9-8-10-14-18)25-24-22(2,3)19-15-11-12-16-20(19)23(24,4)5/h8-16,21H,6-7,17H2,1-5H3

InChI Key

YCARMIRVOJCMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)ON2C(C3=CC=CC=C3C2(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.